Neotenone

Description

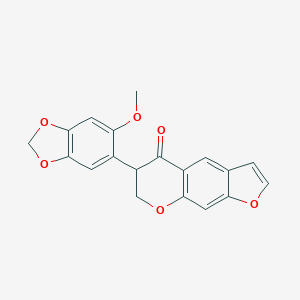

Structure

3D Structure

Properties

CAS No. |

10091-02-8 |

|---|---|

Molecular Formula |

C19H14O6 |

Molecular Weight |

338.3 g/mol |

IUPAC Name |

6-(6-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C19H14O6/c1-21-15-7-18-17(24-9-25-18)5-11(15)13-8-23-16-6-14-10(2-3-22-14)4-12(16)19(13)20/h2-7,13H,8-9H2,1H3 |

InChI Key |

JZNIBAUSQWDFGE-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1C3COC4=C(C3=O)C=C5C=COC5=C4)OCO2 |

Canonical SMILES |

COC1=CC2=C(C=C1C3COC4=C(C3=O)C=C5C=COC5=C4)OCO2 |

Other CAS No. |

10091-02-8 |

Origin of Product |

United States |

Origin and Biosynthetic Pathways of Neotenone

Neotenone has been isolated from the roots of several plants, including Neorautanenia mitis, Pachyrhizus erosus, Neorautanenia edulis, and Neorautanenia amboensis. fishersci.comdineshkhedkar.co.inflybase.org It is often found alongside other rotenoids and isoflavonoids in these plant sources. dineshkhedkar.co.inflybase.org

The biosynthesis of rotenoids, including this compound, follows a pathway characteristic of isoflavonoid (B1168493) production, originating from central primary metabolites. The essential amino acid L-phenylalanine serves as a primary precursor. guidetopharmacology.orgnih.gov Through a series of enzymatic steps, L-phenylalanine is converted to (E)-cinnamic acid, followed by the addition of malonyl-CoA units and subsequent cyclizations to form a flavonoid structure. guidetopharmacology.org An isomerization step then leads to the isoflavonoid scaffold. guidetopharmacology.org

Key enzymes are involved in this pathway. Chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) play significant roles in the biosynthesis of rotenone (B1679576), with CHS identified as a rate-limiting enzyme. epa.gov The isoflavone (B191592) biosynthesis pathway initiates with p-Coumaroyl-CoA. epa.gov The construction of the angular A, C, and D rings of rotenoids involves a 1,2-aryl migration derived from phenylalanine, following the established isoflavonoid pattern. nih.gov The formation of the rotenoid B-ring is understood to occur through the oxidation of a methoxy (B1213986) group, with scientific literature exploring both cationic and free-radical intermediate pathways for this cyclization. guidetopharmacology.org The biosynthesis of rotenoids is an oxidative process involving multiple phases. ebiohippo.com Enzymes like HIDH are also implicated in rotenoid biosynthesis, and their expression levels can be influenced by environmental factors such as drought stress. epa.gov

This compound is chemically related to other rotenoids. For instance, dehydrothis compound (B72997) can be obtained through the dehydrogenation of this compound. dineshkhedkar.co.in Studies have also explored the interconversion of related compounds like neodulin (B191963) and dehydrothis compound. dineshkhedkar.co.in

Combinatorial Biosynthesis Strategies for Neotenone Analogues

Combinatorial biosynthesis offers a powerful approach for generating novel analogues of natural products like neotenone by manipulating the enzymatic machinery involved in their production. This strategy typically involves reconstituting or modifying biosynthetic pathways, often in heterologous host organisms such as microbes. nih.gov

Once a biosynthetic pathway for a plant natural product is established, the enzymes within that pathway, or variants and enzymes from related pathways, can be employed in different combinations. nih.gov This allows for the generation of distinct products, potentially leading to the discovery of new compounds with altered or improved properties. nih.gov This approach bypasses the need to introduce unnatural substrates or entirely novel enzymes initially, as the necessary tools for creating new molecules are derived from the established pathway. nih.gov

While specific detailed strategies for the combinatorial biosynthesis of this compound analogues are not extensively detailed in the provided literature, the general principles of this technique can be applied. Given the understanding of the this compound biosynthetic pathway, which involves a series of enzymatic conversions from precursors like L-phenylalanine and malonyl-CoA through isoflavonoid (B1168493) intermediates guidetopharmacology.orgnih.govepa.gov, researchers could potentially:

Introduce genes encoding enzymes from related rotenoid or isoflavonoid pathways into a host organism containing the core this compound pathway.

Modify existing enzymes in the pathway through directed evolution or rational design to alter their substrate specificity or catalytic activity, leading to modified this compound structures.

Combine enzymes from different plant species known to produce rotenoids or related isoflavonoids to create hybrid pathways capable of synthesizing novel analogues.

Alter the availability of metabolic precursors within the host organism to favor the production of specific intermediates or shunt the pathway towards different end products.

Chemical Synthesis and Structural Modification of Neotenone

Regio- and Stereoselective Synthesis Methodologies for Neotenone

Regioselectivity refers to the preferential formation of one structural isomer over others during a chemical reaction, while stereoselectivity concerns the preferential formation of one stereoisomer (enantiomer or diastereomer) over others numberanalytics.comamazon.com. Achieving high levels of both is crucial in the synthesis of complex molecules like this compound, which possesses multiple stereocenters and potential sites for reaction.

General methodologies for achieving regioselectivity involve controlling reaction conditions, utilizing specific catalysts or ligands, and exploiting the inherent electronic or steric properties of the reacting molecules numberanalytics.comorganic-chemistry.org. For example, regioselective synthesis can be achieved through radical annulation cyclization or by carefully selecting reaction conditions to favor a specific reaction pathway rsc.orgrsc.org.

Stereoselective synthesis often employs chiral catalysts, auxiliaries, or reagents to direct the formation of a specific stereoisomer amazon.com. Techniques can include asymmetric catalysis, the use of chiral building blocks, or controlling transition states to favor a particular stereochemical outcome rsc.orgyoutube.com. The synthesis of stereoisomers is vital as different stereoisomers can exhibit vastly different biological activities amazon.com.

While specific details on the regioselective and stereoselective synthesis of this compound were not extensively found in the provided snippets, research on related isoflavonoids and rotenoids often involves such controlled synthetic approaches to ensure the correct formation of the complex ring system and the desired stereochemistry ebay.com.aursc.orgrsc.org. For instance, studies on the synthesis of related diterpene derivatives highlight the importance of stereoselective reactions, such as epoxide ring opening, to obtain specific stereoisomers with desired properties semanticscholar.org.

Rational Design and Synthesis of this compound Structural Analogues and Derivatives

Rational design in chemical synthesis involves using structural and mechanistic information to design and synthesize new compounds with desired properties. This often involves modifying the core structure of a natural product like this compound to create analogues or derivatives with altered activity, stability, or other characteristics who.int.

The synthesis of structural analogues and derivatives of natural products is a common strategy in medicinal chemistry and chemical biology to explore structure-activity relationships and develop new therapeutic or biological tools wikipedia.orglabmanager.com. This process can involve making systematic changes to the this compound scaffold, such as introducing different substituents or modifying the ring system, and then evaluating the properties of the resulting compounds nih.gov.

Rational design can be guided by computational methods, such as molecular docking or pharmacophore modeling, to predict how modifications might affect binding to target molecules uran.ua. This allows for a more focused synthetic effort compared to random synthesis who.inturan.ua. Examples of rational design and synthesis of analogues have been reported for other compound classes, demonstrating the potential to create derivatives with enhanced potency or altered selectivity nih.govnih.gov.

Data on the synthesis and evaluation of this compound analogues would typically involve a series of synthetic steps to create the modified structures, followed by testing their biological or chemical properties. While specific data tables for this compound analogues were not found, research on analogues of other compounds illustrates how variations in structure can lead to significant differences in activity nih.gov.

| Compound | Structural Modification | Observed Activity (Example) |

| Compound A | Modification X | Increased potency |

| Compound B | Modification Y | Altered selectivity |

| Compound C | Modification Z | Improved stability |

| (Note: This is a hypothetical table illustrating the type of data that would be generated in analogue synthesis research, based on findings from similar studies on other compounds nih.govnih.gov.) |

Advanced Chemical Synthesis Techniques and Automation in this compound Research

Advanced chemical synthesis techniques and automation play an increasingly important role in modern chemical research, including the study of natural products like this compound. These techniques aim to improve efficiency, reproducibility, and throughput in synthesis.

Advanced techniques can include methodologies like solvothermal synthesis, mechanochemical synthesis, and microwave-assisted synthesis, which offer improved control over reaction conditions and can enable the creation of complex materials numberanalytics.com.

Automation in chemical synthesis involves using robotic systems and automated platforms to perform synthetic steps, such as weighing reagents, running reactions, and purifying products researchgate.netamericanpeptidesociety.org. This can lead to reduced manual labor, increased reproducibility, and the ability to conduct parallel synthesis for screening large libraries of compounds americanpeptidesociety.org. Automated systems can be used for various synthetic tasks, including peptide synthesis, and can incorporate features like automated purification and analysis researchgate.netamericanpeptidesociety.org.

The application of automation in this compound research could potentially accelerate the synthesis of this compound and its analogues, facilitate the optimization of reaction conditions, and enable high-throughput screening of newly synthesized compounds. Automated platforms are being developed for various chemical processes, demonstrating the feasibility of applying these technologies to complex organic synthesis researchgate.netnih.govutoronto.cadagstuhl.de.

Molecular and Cellular Mechanisms of Action of Neotenone

Elucidation of Biological Targets and Receptor Interactions of Neotenone

Specific biological targets and receptor interactions directly attributed to this compound have not been extensively elucidated in the provided literature. However, the presence of this compound in Neorautanenia mitis and its observed antidiarrhoeal activity in a castor-oil-induced diarrhoea model suggest potential interactions with biological pathways involved in regulating intestinal motility nih.govebi.ac.uk. The mechanisms underlying contraction and relaxation effects in the jejunum can involve the stimulation of receptors, opening of ion channels, or synthesis of nitric oxide nih.govpreprints.org. While this compound demonstrated a dose-dependent inhibition of defecation, the specific receptors or ion channels it interacts with in this context were not detailed nih.govebi.ac.uk.

Compounds structurally similar to this compound, such as other rotenoids, have been investigated for their biological interactions, including effects on enzymes and receptors involved in disease pathways lipidmaps.org. For instance, Rotenone (B1679576) is known to inhibit mitochondrial NADH-ubiquinone reductase (Complex I) uni.lu. However, this specific mechanism has not been confirmed for this compound in the provided search results.

Modulation of Intracellular Signaling Pathways by this compound

Direct evidence detailing the modulation of specific intracellular signaling pathways by this compound is not available in the provided search results. Research on related compounds and general biological processes indicates that various natural products can influence intracellular signaling networks, including pathways involving kinases and transcription factors. Cell signaling plays a crucial role in numerous cellular processes, such as immune responses and cell proliferation, often involving complex cascades initiated by receptor activation. Further research is needed to determine if and how this compound impacts these intricate signaling networks.

Effects of this compound on Gene Expression and Proteomic Profiles

The effects of this compound on global gene expression and proteomic profiles have not been specifically documented in the provided literature. Studies on gene expression and proteomic profiling are valuable tools for understanding the downstream cellular responses to a compound, revealing changes in mRNA and protein levels that indicate modulated biological processes. While this compound has been tentatively identified in extracts showing antiproliferative activity, the specific gene expression or proteomic alterations induced by this compound in this context were not described.

Enzymatic Interactions and Kinetic Inhibition Studies of this compound

Specific enzymatic interactions and detailed kinetic inhibition studies for this compound were not found in the provided search results. Enzyme kinetics is a fundamental approach to characterize the interaction between a compound and an enzyme, providing insights into the mode of inhibition and binding affinity. Given that this compound is a rotenoid, a class known for enzyme interactions like the inhibition of mitochondrial Complex I by Rotenone uni.lu, it is plausible that this compound may also interact with enzymes. However, empirical data on this compound's specific enzymatic targets and corresponding kinetic parameters are absent in the retrieved information.

Biological Activities and Efficacy Studies of Neotenone

Insecticidal Activity and Entomological Impact of Neotenone

This compound has been identified as a compound with potential insecticidal activity. Research into plant-derived substances for pest control highlights the interest in natural alternatives to synthetic insecticides, and compounds like rotenone (B1679576), which shares some structural similarities with this compound, are known for their insecticidal properties nih.govumn.edu. Studies on extracts containing this compound have indicated its contribution to the insecticidal effects observed.

Larvicidal and Adulticidal Efficacy in Pest Management Research

The efficacy of compounds in pest management is often evaluated based on their ability to cause mortality in both larval and adult stages of target insects cdc.gov. While specific detailed studies focusing solely on the larvicidal and adulticidal efficacy of isolated this compound are limited in the provided search results, research on plant extracts containing this compound, such as those from Neorautanenia mitis, suggests potential activity against insects researchgate.netafricaresearchconnects.com. For instance, studies on other natural compounds and synthetic insecticides like neonicotinoids have demonstrated varying levels of larvicidal and adulticidal efficacy against mosquito species, highlighting the importance of such evaluations in pest control research nih.govresearchgate.netnih.govijsr.incabidigitallibrary.orgresearchgate.netwjarr.com. The effectiveness can differ depending on the insect species and the specific compound or extract used nih.govresearchgate.netnih.govijsr.incabidigitallibrary.org.

Neurotransmission and Behavioral Modulation in Target Insects

Insecticides often exert their effects by targeting the insect nervous system, interfering with neurotransmission and subsequently altering behavior umn.edunih.gov. Acetylcholine (B1216132) is a major excitatory neurotransmitter in the insect central nervous system, and its receptors, particularly nicotinic acetylcholine receptors (nAChRs), are common targets for insecticides like neonicotinoids umn.edumdpi.comgoettingen-research-online.de. Interference with cholinergic neurotransmission can impair cognitive functions, motor function, and other behaviors mdpi.comnih.govgoettingen-research-online.de. Neuropeptides also play crucial roles as neuromodulators and neurohormones, regulating a wide range of physiological processes and behaviors in insects nih.govchronobiologyinmedicine.org. Behavioral modulation in insects can also be influenced by various factors, including developmental stage, feeding state, and environmental conditions, mediated by neurochemical changes and alterations in neural structure frontiersin.orgnih.govnih.govplos.org. While the specific effects of this compound on insect neurotransmission and behavioral modulation are not detailed in the provided search results, its potential insecticidal activity suggests that this could be a relevant area of research. Studies on other neurotoxic pesticides like rotenone have shown impacts on insect nervous systems and behavior, including effects on glial energetics and locomotor activity nih.gov.

Antimicrobial Properties and Efficacy of this compound against Pathogens

This compound has demonstrated antimicrobial properties. Research on the tuberous roots of Neorautanenia mitis, a plant from which this compound has been isolated, revealed that this compound is one of the compounds contributing to the broad-spectrum antimicrobial activity of extracts from this plant researchgate.netdoaj.org.

Antibacterial Spectrum and Efficacy Studies of this compound

Studies have shown that this compound, isolated from Neorautanenia mitis, exhibits broad-spectrum antimicrobial activity researchgate.netdoaj.org. While the specific range of bacteria against which this compound is effective (its antibacterial spectrum) and detailed efficacy studies (such as Minimum Inhibitory Concentration or MIC values for various bacterial strains) are not extensively provided in the immediate search results, the research indicates activity against both Gram-negative and Gram-positive bacterial strains researchgate.net. For example, the study on Neorautanenia mitis extracts tested efficacy against Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhii, as well as Gram-positive bacteria such as Bacillus subtilis researchgate.net. The findings suggest that this compound contributes to the observed growth inhibition of these bacteria researchgate.net. Natural products are increasingly being explored for their antimicrobial potential against multidrug-resistant bacteria, highlighting the significance of identifying compounds like this compound with antibacterial properties nih.govthepharmajournal.comnih.gov. Research into the efficacy of antimicrobial agents often involves determining the concentrations required to inhibit or kill bacterial growth plos.orgnih.gov.

Antifungal and Oomycete Activity of this compound

Ecological Interactions and Allelopathic Potential of this compound

This compound, as a plant-derived compound, is involved in the ecological interactions of the plants that produce it. These interactions can include defense against herbivores and pathogens, as well as potential allelopathic effects on other plants or microorganisms in the environment researchgate.netscience.gov.

Inter-species Chemical Ecology Involving this compound

This compound participates in inter-species chemical ecology primarily as a component of plant root extracts that exhibit biological activities against other organisms researchgate.netresearchgate.netresearchgate.netresearchgate.netjchemrev.com. For instance, extracts containing this compound from Neorautanenia mitis have shown activity against mosquito larvae and adults, indicating a role in plant-insect interactions researchgate.netsemanticscholar.orgbioline.org.brdipterajournal.com. The presence of this compound and other isoflavonoids and pterocarpans in N. mitis contributes to its properties as a source of botanical insecticides nri.orgchemistrydocs.comnih.gov. Furthermore, the isolation of this compound from plants like Pachyrhizus erosus, known for containing compounds with antifungal properties, suggests its involvement in plant-microbe interactions in the soil environment mdpi.com. While specific studies detailing this compound's allelopathic effects on competing plants are not prominent in the provided context, the concept of allelopathy involves the release of chemicals by one plant that affect the growth and development of neighboring plants, a role potentially played by secondary metabolites like this compound science.govchemistrydocs.comresearchgate.net.

Environmental Dynamics and Ecological Impact of Neotenone

Environmental Fate and Degradation Pathways of Neotenone

The environmental fate of a chemical compound describes how it is distributed, transformed, and degraded within different environmental compartments such as soil, water, and air. battelle.org Degradation is the process by which a substance is broken down into smaller molecules through either biotic or abiotic means. chemsafetypro.com The half-life (DT50) is a key metric used to assess the stability and persistence of a chemical in the environment, representing the time required for half of the compound to degrade. chemsafetypro.com

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves purely chemical processes that break down a substance in the environment. epa.gov Prominent abiotic processes include photolysis and hydrolysis. up.pt

Photolysis: This process involves the breakdown of chemical bonds by light, primarily in the ultraviolet range. up.pt Photolysis can occur in the atmosphere, surface waters, and on terrestrial surfaces like soil and plants, provided sufficient light energy is available. up.pt The rate of photolysis in water is influenced by light intensity at the surface and how light is attenuated through the water column. up.pt

Hydrolysis: This involves the reaction of a substance with water, often resulting in the insertion of an oxygen atom and the loss of a molecular component. up.pt Hydrolysis rates can be significantly influenced by temperature and pH, with rates generally increasing at higher temperatures and extreme pH levels. up.ptcarnegiescience.edu While hydrolysis is generally a transformation process, it can act as a detoxification mechanism for some compounds. carnegiescience.edu

Studies on abiotic degradation, such as hydrolysis and photolysis, help determine the rate at which a hazardous chemical is lost from the environment and can also identify potential hazardous degradation products. up.pt

Biotic Degradation and Biotransformation Metabolites of this compound

Biotic degradation, or biodegradation, is the breakdown of organic substances by living organisms, primarily microorganisms like bacteria and fungi. chemsafetypro.comnih.gov This process can occur in various environmental compartments, including surface water, sediment, and soil. chemsafetypro.com

Biotransformation is a metabolic modification of a compound's molecular structure by organisms, which can alter its solubility, environmental mobility, or toxicity. eolss.netmdpi.com Microorganisms possess specific genes, enzymes, and mechanisms that enable them to partially or completely metabolize xenobiotic substances in different ecosystems. nih.gov While biotransformation can lead to less harmful products, it can also, in some cases, produce metabolites that are as or more hazardous than the original compound. eolss.net

Research indicates that microorganisms play a dominant role in the transformation and degradation of xenobiotic compounds in natural habitats. eolss.net Factors such as pH, moisture, oxygen, and temperature are key environmental parameters influencing the rate of microbial degradation. academicjournals.org

Environmental Persistence and Mobility of this compound in Ecosystems

Environmental persistence refers to the tendency of a chemical to remain in the environment before being transformed by chemical or biological processes. nih.gov Mobility describes the movement of a chemical within and between different environmental compartments. carnegiescience.edu

Soil Adsorption, Leaching Potential, and Sorption Characteristics

Sorption, encompassing both adsorption and absorption, is a critical process influencing the fate and transport of chemicals in soil. scirp.orginternational-agrophysics.org It determines how much of a substance is available in the soil solution for processes like leaching, plant uptake, and degradation. scirp.org The extent and strength of sorption are influenced by various soil physicochemical properties, including texture (clay content), organic matter content, pH, cation exchange capacity, electrical conductivity, and moisture. scirp.orgnih.govthejaps.org.pk

Pesticides, which are often low molecular weight compounds with low solubility, have sorption behavior affected by their chemical characteristics, size, polarity, and charge distribution. irost.ir Soils with higher clay and organic carbon content generally exhibit increased sorption capacity. nih.govirost.ir Higher electrical conductivity in soil can enhance water retention, increasing contact time for adsorption. scirp.org Leaching and adsorption are inversely related; soils with less organic matter and lighter texture tend to have higher leaching potential and lower adsorption. scirp.org

Table 1: Influence of Soil Properties on Sorption

| Soil Property | Effect on Sorption (Generally) |

| Clay Content | Increases Sorption |

| Organic Matter Content | Increases Sorption |

| pH | Can Influence Sorption |

| Electrical Conductivity | Can Increase Sorption |

| Moisture Content | Can Influence Sorption |

Aquatic Transport and Distribution Dynamics

The transport and distribution of chemicals in aquatic environments are influenced by factors such as water flow, partitioning between the water column and sediment, and degradation processes. epa.govnih.gov The mobility of chemicals in water is affected by their properties, including solubility and how they interact with suspended particles and dissolved organic matter. carnegiescience.edu

Modeling approaches are used to simulate the transport and distribution dynamics of substances in aquatic systems, considering factors like horizontal advection and vertical transport. nih.gov Processes like biofouling can also play a role in the removal of substances from the water column. nih.gov

Impact of this compound on Non-Target Organisms

The ecological impact of a chemical includes its effects on organisms other than the intended target. This compound, being a naturally occurring compound with insecticidal properties, has the potential to affect non-target organisms in the environment. semanticscholar.orgdipterajournal.com

Studies on the impact of similar compounds, such as rotenone (B1679576) (also a naturally occurring ketone with insecticidal and piscicidal properties), highlight the potential for effects on gill-breathing aquatic organisms, including larval amphibians and macroinvertebrates. nps.govnih.govnih.gov Sensitivity can vary among different taxa and is influenced by factors like age and size. nps.govnih.gov For instance, planktonic invertebrates have been shown to be particularly sensitive to rotenone. nih.gov

While some botanical extracts used for pest control are noted for their documented non-toxic effects on non-target organisms, the specific impact profile of this compound on a wide range of non-target species requires careful consideration and study. semanticscholar.orgresearchgate.net

Effects on Soil Microbial Communities and Functional Diversity

Research on the impact of insecticides on soil microbial communities and functional diversity indicates that these chemicals can cause changes in microbial community composition, structure, and diversity. mdpi.comfrontiersin.orgnih.gov Studies on neonicotinoids, for instance, have shown that they can alter the diversity, structure, and abundance of soil microbes, sometimes increasing and sometimes decreasing their representation. mdpi.com The effects can vary depending on the type of neonicotinoid, the level of exposure, and the soil composition. mdpi.com Some studies have reported adverse impacts on soil microbial community structure, composition, diversity, functioning, enzymatic activity, and nitrogen transformation. nih.gov For example, neonicotinoid exposure has been associated with a decrease in nitrification processes in soil, which can negatively affect soil fertility. mdpi.com Conversely, certain bacterial genera known to degrade neonicotinoids may increase in abundance following exposure. frontiersin.org

Changes in soil microbial composition following pesticide application can generally affect carbon and nutrient cycling processes. mdpi.com While some studies found no adverse effects of certain neonicotinoids on soil microbial populations, others reported significant changes in relative abundance, diversity, and structure. nih.gov The impact on microbial functional diversity, such as the utilization of carbon sources, can also be affected by insecticide exposure, with effects varying based on the specific compound and concentration. nih.govmdpi.com High concentrations of nitrogen addition, which can be related to agricultural practices involving chemical inputs, have been shown to decrease microbial functional diversity. mdpi.com

Data on the specific effects of this compound on soil microbial communities and functional diversity are not extensively detailed in the provided search results. However, based on the impacts observed with related insecticides like neonicotinoids and rotenone, it is plausible that this compound could also influence soil microbial populations and their functions.

Effects on Non-Target Aquatic Invertebrates

The widespread use of systemic insecticides can lead to their transfer from soil to aquatic environments, resulting in the contamination of creeks, rivers, and lakes. frontiersin.org Neonicotinoids, for example, have been found in aquatic ecosystems at levels that pose risks to aquatic species, particularly invertebrates. frontiersin.orggallatincd.org While initial assessments sometimes suggested low toxicity to standard aquatic test species, later studies revealed that many aquatic invertebrates, especially insects, are much more sensitive to these compounds. frontiersin.orgagriculturejournals.cz

Neonicotinoids can cause significant toxicity to a wide range of invertebrates in freshwater and marine environments. nih.gov Reported effects on aquatic organisms include organismal, behavioral, genetic, and physiological toxicities. mdpi.comnih.gov Sublethal impacts, such as reduced reproductive capacity, altered feeding strategies, and the initiation of downstream drift, have also been observed. agriculturejournals.cz

Rotenone, a compound structurally related to this compound, is known to be highly toxic to fish and other aquatic life, although its toxicity to aquatic invertebrates is variable. doc.govt.nz While most aquatic invertebrates are generally less sensitive than fish to rotenone, field applications can cause significant loss of invertebrate fauna, although populations often recover relatively quickly. doc.govt.nzalaska.gov Rotenone is most lethal to organisms with gills, and aquatic invertebrates like zooplankton and tadpoles can be killed along with target fish species. alaska.gov

Based on the effects of related insecticides, particularly the toxicity of rotenone to aquatic life, this compound may also pose risks to non-target aquatic invertebrates if it enters aquatic ecosystems. The extent and nature of these effects would likely depend on the concentration and duration of exposure, as well as the specific aquatic species.

Analytical and Computational Methodologies for Neotenone Research

Spectroscopic and Spectrometric Characterization Techniques for Neotenone

Spectroscopic and spectrometric methods are fundamental for the identification and structural elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly used.

NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the hydrogen and carbon frameworks of the molecule, including their connectivity and chemical environment. Studies on rotenoids and related compounds, including this compound, have utilized high-resolution proton magnetic resonance spectroscopy to gain insight into structural details and the stereochemistry of ring fusions. rsc.org Analysis of chemical shifts and coupling constants in ¹H-NMR and ¹³C-NMR spectra, along with 2D-NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the structure of isolated this compound. researchgate.netresearchgate.net

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, providing complementary information for structural confirmation. High-resolution electron-ionization mass spectroscopy (HREIMS) can provide a molecular ion peak corresponding to the molecular formula. ajchem-b.com Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique used for the identification and quantification of this compound in complex mixtures. science.govnih.gov For instance, LC-MS/MS has been used for the analysis of rotenone (B1679576) (a related compound) in biological and environmental samples, demonstrating the sensitivity and specificity achievable with this method. nih.gov Predicted Collision Cross Section (CCS) values obtained through computational methods can also aid in the identification of this compound and its adducts in ion mobility-mass spectrometry experiments. uni.lu

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule, providing information about its chromophores and conjugation system. UV spectra of related isoflavanoids have been used to indicate the presence or absence of specific ring systems. journals.co.za IR spectroscopy helps in identifying the functional groups present in this compound based on characteristic vibrational frequencies. ajchem-b.com

Chromatographic Separation and Purification Methods for this compound

Chromatographic techniques are essential for isolating and purifying this compound from natural sources or reaction mixtures. Various methods, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), have been applied.

Column chromatography, often using stationary phases like silica (B1680970) gel or activated alumina, is a common initial step for fractionating crude extracts containing this compound. Different solvent systems are employed as eluents to separate compounds based on their polarity. journals.co.zauow.edu.au Vacuum liquid chromatography and medium pressure liquid chromatography are also utilized for separation. mdpi.com

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the separation process and assessing the purity of this compound-containing fractions. uow.edu.au

High-performance liquid chromatography (HPLC) is a widely used and powerful technique for achieving high-resolution separation and purification of this compound. Both analytical and preparative HPLC can be employed. Reverse-phase HPLC methods with various stationary phases (e.g., C18) and mobile phases (e.g., mixtures of acetonitrile, water, and acids) are commonly used for the analysis and isolation of rotenoids and related compounds like this compound. sielc.comnih.gov HPLC coupled with UV or mass spectrometric detection allows for sensitive and selective analysis. nih.govnih.gov

Interactive Data Table: Chromatographic Methods Applied to this compound and Related Compounds

| Technique | Stationary Phase | Mobile Phase Examples | Application |

| Column Chromatography | Silica gel, Alumina | Benzene, Benzene-Chloroform | Fractionation of crude extracts journals.co.zauow.edu.au |

| Thin-Layer Chromatography | Silica gel | Various solvent systems | Monitoring separation, purity assessment uow.edu.au |

| HPLC (Reverse Phase) | C18 | Acetonitrile/Water/Acids | Analysis, Purification, Quantification sielc.comnih.gov |

| Packed Capillary LC-MS | Kromasil C18 | Water-Acetonitrile | Sensitive determination in samples nih.gov |

Development of In Vitro and Ex Vivo Bioassays for this compound Activity Assessment

In vitro and ex vivo bioassays are crucial for evaluating the biological activities of this compound and understanding its mechanisms of action. These assays allow for the assessment of activity in controlled laboratory settings using cells, tissues, or isolated enzymes.

In vitro bioassays utilize cell cultures or isolated biological molecules to measure specific responses to this compound. For example, cell-based assays are used to assess cytotoxicity against various cell lines, including cancer cells and non-transformed cells. science.govscience.gov The MTT assay is a common method for evaluating cell viability and determining IC50 values. science.govscience.gov this compound has been evaluated for its inhibitory activity on chloride secretion in cell monolayers, indicating potential antidiarrheal properties. uow.edu.aunih.gov In vitro assays can also be adapted for high-throughput screening of compounds for various activities. nih.govfrontiersin.org

Ex vivo bioassays involve the use of tissues or organs removed from living organisms. While specific ex vivo bioassays for this compound were not extensively detailed in the search results, this type of assay is generally used to study the effects of compounds on tissue function or physiological processes outside the body. For instance, studies on the antidiarrheal properties of compounds from Neorautanenia mitis have utilized an in vivo mouse model, which complements in vitro findings and provides a step towards understanding effects in a more complex biological system. mdpi.comnih.govmdpi.com

The development of these bioassays involves establishing appropriate experimental conditions, selecting relevant biological targets or models, and developing sensitive and reliable detection methods to quantify the activity of this compound.

Molecular Modeling and Computational Chemistry Applications in this compound Studies

Computational chemistry and molecular modeling techniques play a significant role in complementing experimental studies of this compound by providing insights into its molecular properties, interactions with biological targets, and potential metabolic fate.

Ligand-Target Docking and Interaction Analysis for this compound

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand), such as this compound, when bound to a macromolecular target, such as a protein or enzyme. This method estimates the binding affinity and identifies the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligand and the target. nih.govreferencecitationanalysis.com

While the search results specifically mention molecular docking studies for rotenone (a related compound) with pulmonary surfactant proteins nih.gov, the principles and methodologies are applicable to this compound. Docking studies can help to understand how this compound might interact with potential biological targets, such as enzymes or receptors, providing hypotheses for its mechanism of action. This involves preparing the 3D structures of both this compound and the target protein, performing the docking simulation using algorithms that explore different binding poses, and analyzing the resulting poses based on scoring functions that estimate binding affinity. nih.gov Analyzing the interactions at the binding interface, such as hydrogen bonding and van der Waals forces, helps to understand the molecular basis of the interaction. nih.govpromega.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of new or untested compounds and to identify the structural features that are important for activity.

For this compound and its analogues, QSAR studies would involve:

Gathering a dataset of this compound and structurally related compounds with known biological activities (e.g., from in vitro bioassays).

Calculating molecular descriptors that represent various aspects of the compounds' chemical structures (e.g., electronic, steric, hydrophobic properties). nih.gov

Developing a statistical model that correlates the molecular descriptors with the observed biological activity. Common statistical methods include multiple linear regression, partial least squares, and machine learning techniques. nih.gov

Validating the model using a separate set of compounds or cross-validation techniques to ensure its predictive power.

QSAR studies on this compound and its analogues could help to:

Identify the key structural features responsible for a particular biological activity.

Predict the activity of novel this compound derivatives before their synthesis and testing.

Design new compounds with improved activity or desired properties.

While the search results mention QSAR studies in the context of predicting cytotoxicity and other properties for various compounds science.govnih.gov, and discuss the relationship between chemical structures and insecticidal activities of plant compounds including this compound researchgate.net, specific detailed QSAR models for this compound were not provided. However, the methodology is well-established and applicable to this compound research.

Prediction of this compound Biotransformation Pathways and Metabolites

Predicting the biotransformation pathways and metabolites of this compound is important for understanding its fate in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). Computational tools can be used to predict potential metabolic transformations catalyzed by enzymes, primarily cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics.

In silico methods for metabolite prediction utilize algorithms and databases that simulate enzymatic reactions based on the chemical structure of the compound. These tools can predict potential sites of metabolism (e.g., hydroxylation, oxidation, conjugation) and the resulting metabolites. science.gov

Predicting this compound biotransformation could involve:

Using computational software that predicts metabolic sites and pathways based on known enzyme specificities.

Considering common metabolic reactions for isoflavonoids and similar chemical structures.

Analyzing the predicted metabolites for potential biological activity or toxicity.

Understanding the metabolic fate of this compound is crucial for interpreting the results of in vitro and in vivo studies and for assessing its potential impact on biological systems. While the search results did not provide specific predicted biotransformation pathways for this compound, the general methodology for predicting biotransformation and metabolites using computational tools is relevant to this compound research.

Interactive Data Table: Computational Methods Applied in this compound Studies

| Technique | Description | Application in this compound Research (Potential/Applied) |

| Molecular Docking | Predicts binding pose and affinity of a ligand to a target protein. | Understanding interaction with potential biological targets (e.g., enzymes, receptors). |

| QSAR Modeling | Establishes relationship between chemical structure and biological activity. | Predicting activity of analogues, identifying key structural features. |

| Biotransformation Prediction | Predicts metabolic pathways and metabolites. | Understanding fate in biological systems, identifying potential active or toxic metabolites. |

Future Research Trajectories and Broader Implications for Neotenone

Exploration of Uncharted Biosynthetic Pathways and Enzymes for Neotenone

Understanding the biosynthetic pathways and the enzymes involved in the production of this compound is a critical area for future research. This compound has been isolated from plants like Neorautanenia mitis and Pachyrhizus erosus research-nexus.netnih.gov. Investigating the genetic and enzymatic machinery within these plants responsible for this compound synthesis could pave the way for its sustainable production through biotechnology. Research into the biosynthesis of related rotenoids, such as rotenone (B1679576), which also possess a furanobenzopyran core, provides a valuable starting point for these investigations researchgate.netstjohns.edu. Elucidating the specific enzymes and genetic sequences involved in the cyclization, oxidation, and functionalization steps leading to this compound would be a significant contribution.

Discovery and Engineering of Novel Biological Targets for this compound Activity

While detailed studies on this compound's specific biological targets are limited, its structural features suggest potential interactions with various biological molecules ontosight.ai. Research into similar furanobenzopyrans and rotenoids has revealed activity against targets such as mitochondrial complex I, acetylcholinesterase, and targets involved in antidiarrheal activity stjohns.eduresearchgate.netnih.gov. Future research should focus on identifying the precise biological targets of this compound through in vitro and in vivo studies. Techniques such as target deconvolution, protein binding assays, and phenotypic screening can be employed. Understanding these interactions at a molecular level could facilitate the engineering of this compound or its derivatives for enhanced specificity and efficacy against particular biological pathways or organisms. For instance, studies have shown that this compound exhibits dose-dependent inhibition of defecation in a castor-oil-induced diarrhea model, suggesting potential targets related to intestinal motility nih.gov.

Data Table 1: Antidiarrheal Activity of this compound and Dolineone

| Compound | Dose (mg/kg) | Inhibition of Defecation (%) | Model |

| This compound | 20 | 65.07 | Castor-oil-induced diarrhea in mice |

| Dolineone | 20 | 50.01 | Castor-oil-induced diarrhea in mice |

*Data compiled from research on Neorautanenia mitis nih.gov.

Integration of this compound Research into Sustainable Agriculture and Pest Management Strategies

This compound, being a naturally occurring compound isolated from plants known for their insecticidal and acaricidal properties, holds promise for integration into sustainable agriculture and pest management strategies research-nexus.netresearchgate.net. Research has shown that extracts containing this compound and related compounds exhibit acaricidal activity research-nexus.net. Future research should focus on evaluating the efficacy of isolated this compound against a wider range of agricultural pests and understanding its mode of action in these organisms. This includes studying its potential as a botanical insecticide or acaricide, assessing its environmental persistence and impact on non-target organisms, and investigating formulations that enhance its stability and delivery in agricultural settings. The goal is to develop eco-friendly pest control methods that reduce reliance on synthetic pesticides, aligning with sustainable agriculture principles nih.govresearchgate.netsare.org.

Development of Next-Generation Bioactive Compounds Based on this compound Scaffold

The furanobenzopyran scaffold of this compound serves as a valuable template for the design and synthesis of novel bioactive compounds ontosight.ai. Medicinal chemistry efforts can focus on synthesizing analogs and derivatives of this compound with improved potency, selectivity, and pharmacological properties. By modifying different parts of the this compound structure, researchers can explore the structure-activity relationships and identify key features responsible for specific biological effects. This could lead to the development of new therapeutic agents for various diseases or more effective and environmentally benign pesticides mdpi.comnih.govnih.govmdpi.comresearchgate.net. For example, understanding the structural requirements for the observed antidiarrheal activity could guide the synthesis of more potent analogs.

Advanced Methodologies for this compound Research and Application (e.g., Omics Integration)

Advanced methodologies, including various omics technologies (genomics, transcriptomics, proteomics, metabolomics), can significantly accelerate this compound research. Genomics and transcriptomics can aid in identifying the genes and enzymes involved in this compound biosynthesis science.gov. Proteomics can help in identifying the protein targets that this compound interacts with in biological systems. Metabolomics can provide insights into the metabolic fate of this compound in organisms and its impact on cellular metabolism. Integrating these omics approaches can provide a holistic understanding of this compound's biological activities and mechanisms of action. Furthermore, advanced analytical techniques and computational modeling can be employed for structural characterization, purity assessment, and predicting biological interactions science.govuni.lu.

Q & A

Q. What analytical techniques are most effective for isolating and identifying neotenone from complex plant matrices?

this compound isolation typically employs solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic separation using HPLC or column chromatography . Structural confirmation relies on spectroscopic methods:

- 1H/13C NMR for identifying functional groups and stereochemistry .

- Mass spectrometry (MS) to determine molecular weight and fragmentation patterns .

- X-ray crystallography (if crystalline derivatives are obtained) for absolute configuration . Purity is assessed via HPLC-UV or GC-MS with ≥95% purity thresholds for pharmacological studies .

Q. How can researchers distinguish this compound from structurally similar rotenoids like rotenone or erosone?

Key differentiators include:

- Chromatographic retention times (HPLC/GC) under standardized conditions .

- NMR spectral disparities : this compound lacks the 12α-hydroxyl group present in 12α-hydroxyerosone, altering chemical shifts in the C-12 region .

- Bioactivity profiles : this compound exhibits distinct insecticidal and antiparasitic potencies compared to rotenone, measurable via dose-response assays .

Q. What experimental protocols are recommended for assessing this compound’s stability under varying environmental conditions?

- Photodegradation studies : Expose this compound to UV-Vis light (e.g., 254–365 nm) and quantify degradation via LC-MS .

- Thermal stability : Incubate at 25–60°C and monitor structural integrity using FTIR or NMR .

- pH-dependent hydrolysis : Test solubility and decomposition in buffers (pH 3–11) over 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from:

- Variability in source material : this compound content in plants varies with geographic origin and extraction methods. Standardize plant authentication (e.g., DNA barcoding) and extraction protocols .

- Assay interference : Address solvent cytotoxicity (e.g., DMSO) via dose-range controls. Validate target specificity using gene knockout models or enzymatic assays .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from heterogeneous studies .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in mitochondrial complex I inhibition?

A multi-modal approach is critical:

- In vitro assays : Measure oxygen consumption rates (OCR) in isolated mitochondria using Seahorse XF analyzers .

- Molecular docking : Simulate this compound’s binding affinity to complex I subunits (e.g., ND1/ND4) via AutoDock Vina .

- Transcriptomic profiling : Compare gene expression (RNA-seq) in treated vs. untreated cells to identify downstream pathways .

Q. How can researchers address the challenge of low this compound bioavailability in mammalian systems?

Strategies include:

- Nanocarrier encapsulation : Use liposomes or PLGA nanoparticles to enhance solubility and cellular uptake. Characterize efficacy via in vivo pharmacokinetics (AUC, Cmax) .

- Prodrug synthesis : Modify hydroxyl or ketone groups to improve membrane permeability. Validate hydrolytic activation using LC-MS/MS .

- Synergistic combinations : Screen this compound with adjuvants (e.g., cyclodextrins) to bypass efflux pumps .

Q. What methodologies are suitable for evaluating this compound’s ecological impact in non-target species?

- Microcosm studies : Expose aquatic/terrestrial ecosystems to this compound and monitor biodiversity shifts via metabarcoding .

- Toxicity thresholds : Determine LC50/EC50 values in model organisms (e.g., Daphnia magna, Eisenia fetida) using OECD guidelines .

- Bioaccumulation assays : Quantify this compound residues in food chains using isotopic labeling (14C-neotenone) .

Methodological Considerations

Q. How should researchers design controls to account for this compound’s autofluorescence in imaging studies?

- Solvent-matched controls : Use identical concentrations of extraction solvents.

- Fluorescence quenching : Add 1% Sudan Black B to reduce background noise .

- Alternative probes : Validate findings with non-fluorescent assays (e.g., luminescence-based ATP detection) .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound toxicity studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values .

- ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for Type I error .

Data Validation and Reproducibility

Q. How can researchers ensure the reproducibility of this compound’s bioactivity data across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.